5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, leading to unique reactivity.
Uniqueness
5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-(1-cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-4(5-2-3-5)7-9-6(8(11)12)10-13-7/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
PXIXRLUDLDOUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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